molecular formula C7H12O3 B2644549 3-[(2S)-oxolan-2-yl]propanoic acid CAS No. 71862-10-7

3-[(2S)-oxolan-2-yl]propanoic acid

Cat. No. B2644549
CAS RN: 71862-10-7
M. Wt: 144.17
InChI Key: WUPHOULIZUERAE-LURJTMIESA-N
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Description

“3-[(2S)-oxolan-2-yl]propanoic acid” is a chemical compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom . It’s also known as (2S)-2-amino-3-(phenylamino)propanoic acid .


Synthesis Analysis

The synthesis of “3-[(2S)-oxolan-2-yl]propanoic acid” or similar compounds typically involves complex chemical reactions. For instance, (S)-2-Chloropropanoic acid can be synthesized from (S)-alanine dissolved in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “3-[(2S)-oxolan-2-yl]propanoic acid” is characterized by a five-membered ring containing oxygen (oxolan) attached to a propanoic acid group . The molecular formula is C7H12O3, with an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .


Chemical Reactions Analysis

The chemical reactions involving “3-[(2S)-oxolan-2-yl]propanoic acid” or similar compounds can be quite diverse. For example, 1-propanol can be oxidized to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2S)-oxolan-2-yl]propanoic acid” can be inferred from similar compounds. For example, 2-(oxolan-3-yl)propanoic acid is a liquid at room temperature with a molecular weight of 144.17 .

Scientific Research Applications

1. Esterification Reactions

Research demonstrates the utility of Oxyma and its derivatives in the selective esterification of primary alcohols. Oxyma derivatives, including (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, have shown remarkable effectiveness in esterifying a wide range of carboxylic acids with primary alcohols. These derivatives are advantageous as they can be easily removed post-reaction through basic or acidic aqueous workup procedures (Wang, Aleiwi, Wang, & Kurosu, 2012).

2. Optical Gating in Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used as a photolabile protecting group in the optical gating of nanofluidic devices based on synthetic ion channels. This compound enables UV-light-triggered permselective transport of ionic species in aqueous solution through the channels. Such applications have potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

3. Solar Cell Applications

Novel organic sensitizers, including those with cyanoacrylic acid groups, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency. This research is significant for the development of efficient solar cells (Kim et al., 2006).

4. Catalysis in Alcohol Elimination Reactions

Mg–Al mixed oxides have been studied for alcohol C–H bond activation using 2-propanol elimination reactions. The reactions on these oxides proceed through dual acid–base sites, influencing the pathway and product formation rates for elimination reactions. This research is crucial for understanding the catalytic processes in alcohol transformations (Díez, Apesteguía, & Cosimo, 2003).

5. Propionic Acid Production and Applications

Propionic acid, along with n-propanol and propylene, can be produced from carbohydrates via fermentative production. This bio-chemical route offers an alternative to petrochemicals and has significant implications in various markets, including plastics and food preservatives. The study provides insight into the industrial practicality of this process (Rodriguez, Stowers, Pham, & Cox, 2014).

Safety And Hazards

The safety and hazards associated with “3-[(2S)-oxolan-2-yl]propanoic acid” or similar compounds depend on the specific compound. For instance, propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard, as it is flammable, corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of “3-[(2S)-oxolan-2-yl]propanoic acid” or similar compounds are vast. For example, oxazole derivatives, which are structurally similar to “3-[(2S)-oxolan-2-yl]propanoic acid”, have been found to exhibit a wide spectrum of biological activities, drawing attention for their potential in medicinal chemistry .

properties

IUPAC Name

3-[(2S)-oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-oxolan-2-yl]propanoic acid

CAS RN

71862-10-7
Record name 3-[(2S)-oxolan-2-yl]propanoic acid
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